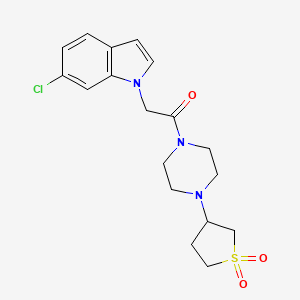

2-(6-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC14964559

Molecular Formula: C18H22ClN3O3S

Molecular Weight: 395.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22ClN3O3S |

|---|---|

| Molecular Weight | 395.9 g/mol |

| IUPAC Name | 2-(6-chloroindol-1-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C18H22ClN3O3S/c19-15-2-1-14-3-5-22(17(14)11-15)12-18(23)21-8-6-20(7-9-21)16-4-10-26(24,25)13-16/h1-3,5,11,16H,4,6-10,12-13H2 |

| Standard InChI Key | OUKJYHAKYWYLOO-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl |

Introduction

Potential Synthesis Pathways

The synthesis of such a compound would likely involve multiple steps, including:

-

Formation of the Indole Core: This could involve the Fisher indole synthesis or other methods to create the indole ring with the desired substitution.

-

Introduction of the Piperazine Moiety: This might involve alkylation or acylation reactions to attach the piperazine ring to the indole or another part of the molecule.

-

Incorporation of the Tetrahydrothiophene Moiety: This could involve oxidation of a tetrahydrothiophene precursor to form the 1,1-dioxide.

Potential Applications

Given the components involved, this compound could have applications in:

-

Pharmaceuticals: The combination of indole and piperazine moieties suggests potential biological activity, possibly as a neuroactive agent or in other therapeutic areas.

-

Chemical Research: As a complex molecule, it could serve as a model for studying chemical reactions and interactions involving indoles and piperazines.

Data Table: Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| 2-(6-chloro-1H-indol-1-yl)acetic acid | C10H8ClNO2 | 209.63 | Life science research |

| 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | C12H12ClNO | 221.68 | Pharmaceutical intermediates |

| 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | - | Anti-ischaemic activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume